Cas no 1638-60-4 ((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)

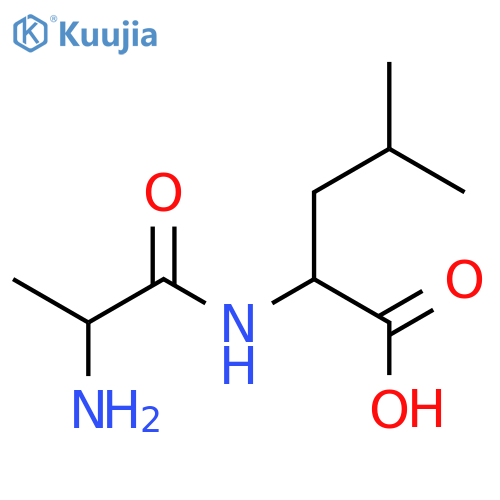

1638-60-4 structure

商品名:(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid

(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid

- 2-(2-AMINOPROPANAMIDO)-4-METHYLPENTANOIC ACID

- 2-(2-aminopropanoylamino)-4-methylpentanoic acid

- DL-ALANYL-L-LEUCINE

- L-Leucine,alanyl-

- 2-(2-azanylpropanoylamino)-4-methyl-pentanoic acid

- 2-(alanylamino)-4-methyl-valeric acid

- Alanineleucine

- DL-ALANINE-L-LEUCINE

- DL-Alanyl-L-Lencine

- H-DL-ALA-LEU-OH

- RDIKFPRVLJLMER-UHFFFAOYSA-N

- NSC-89666

- SCHEMBL1171451

- A0185

- N-(2-Amino-1-hydroxypropylidene)leucine

- NSC89666

- NSC-89609

- DL-Alanine-DL-leucine

- HY-W014786

- BS-44084

- BRD-A08636822-001-01-4

- FT-0633725

- (2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid

- N-(2-Aminopropanoyl)leucine #

- (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid

- 1999-42-4

- alanyl-DL-leucine

- FT-0695788

- AKOS009158119

- DL-Ala-DL-Leu

- H-DL-Ala-DL-Leu-OH

- FT-0641102

- D88225

- DTXSID80936873

- MFCD00025555

- L012879

- A835633

- NSC89609

- NSC-89664

- 2-(2-aminopropanamido)-4-methylpentanoicacid

- dl-Alanyl-dl-leucine

- CHEMBL1221716

- FT-0633966

- 2-(2-aminopropanoylamino)-4-methyl-pentanoic acid

- CS-W015502

- A821575

- NSC89664

- 1638-60-4

- CCG-233356

- FT-0634765

- A810521

- CHEBI:177395

- BAA99942

- 2-[(2-amino-1-oxopropyl)amino]-4-methylpentanoic acid

- DB-045052

- L-alanyl-D-leucine

- DB-048317

- D-Leucine, L-alanyl-

- DB-054988

- H-D-ALA-LEU-OH

- DB-043573

-

- インチ: InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)

- InChIKey: RDIKFPRVLJLMER-UHFFFAOYSA-N

- ほほえんだ: NC(C)C(NC(CC(C)C)C(O)=O)=O

計算された属性

- せいみつぶんしりょう: 202.13184

- どういたいしつりょう: 202.132

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 92.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.108

- ふってん: 409.7°Cat760mmHg

- フラッシュポイント: 201.6°C

- 屈折率: 1.485

- PSA: 92.42

- LogP: 1.04030

- ようかいせい: 未確定

(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A878406-5g |

H-DL-Ala-Leu-OH |

1638-60-4 | 95+% | 5g |

$399.0 | 2024-04-23 |

(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 関連文献

-

Santu Biswas,Sujit Sarkar,Prithvi Raj Pandey,Sudip Roy Phys. Chem. Chem. Phys. 2016 18 5550

-

D. Stevenson,G. T. Young J. Chem. Soc. C 1969 2389

-

3. Peptide kinetics. Part 10.—Kinetics of simultaneous hydrolysis and reversible sequence-inversion of some dipeptides in strong acidA. A. Brewerton,D. A. Long,T. G. Truscott Trans. Faraday Soc. 1970 66 2297

-

Santu Biswas,Sujit Sarkar,Prithvi Raj Pandey,Sudip Roy Phys. Chem. Chem. Phys. 2016 18 5550

-

Monika Kijewska,Angelika Czerwińska,Samah Al-Harthi,Grzegorz Wo?czański,Mateusz Waliczek,Abdul-Hamid Emwas,Mariusz Jaremko,?ukasz Jaremko,Piotr Stefanowicz,Zbigniew Szewczuk Chem. Commun. 2020 56 8814

1638-60-4 ((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid) 関連製品

- 131115-71-4(Gly-Gln-OH·H2O)

- 869-19-2(Glycyl-L-leucine)

- 3303-34-2(L-Alanyl-L-leucine)

- 14857-82-0(Gly-gly-leu)

- 69242-40-6(Glycylglycyl-l-isoleucine)

- 39537-23-0(L-Alanyl-L-Glutamine)

- 13115-71-4(Glycyl-glutamine)

- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))

- 19461-38-2(N-Glycyl-L-isoleucine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1638-60-4)(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid

清らかである:99%

はかる:5g

価格 ($):359.0